9-Thia-3-azabicyclo[4.2.1]nonane
Description
Context and Significance of Bicyclic Heterocyclic Systems in Chemical Research
Bicyclic heterocyclic compounds, which feature a ring system with at least one heteroatom (an atom other than carbon, such as nitrogen, oxygen, or sulfur), are of significant interest in chemical and pharmaceutical research. ontosight.ai Their diverse structural possibilities lead to a wide array of physical, chemical, and biological properties. ontosight.ai The inclusion of heteroatoms can introduce polarity, influencing a molecule's solubility, reactivity, and its ability to bind to biological targets. ontosight.ai These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, making them valuable scaffolds in drug discovery. ontosight.ai
Structural Classification and Nomenclature of Bicyclo[4.2.1]nonane and Related Frameworks
The nomenclature of bicyclic systems, such as bicyclo[4.2.1]nonane, provides a clear description of their structure. The term "bicyclo" indicates two fused rings. The numbers within the brackets—[4.2.1]—specify the number of atoms in each of the three bridges connecting the two bridgehead atoms. In the case of bicyclo[4.2.1]nonane, there are four, two, and one carbon atoms in the respective bridges. vulcanchem.com The parent hydrocarbon, bicyclo[4.2.1]nonane, has the chemical formula C9H16. nih.gov
When heteroatoms are introduced, the nomenclature is modified to indicate their position and type. For the subject of this article, "9-Thia-3-azabicyclo[4.2.1]nonane," the name signifies a bicyclo[4.2.1]nonane framework where the 9th position is occupied by a sulfur atom (thia) and the 3rd position by a nitrogen atom (aza). This specific arrangement of atoms defines its unique chemical properties and potential biological activity.
Historical Overview of Research on Azabicyclic and Thiabicyclic Scaffolds
Research into azabicyclic and thiabicyclic scaffolds has a rich history, driven by their presence in natural products and their potential as therapeutic agents. The study of azabicyclic compounds, for instance, dates back to the late 19th century with the discovery of molecules like Troger's base. nih.govrsc.org The 9-azabicyclo[4.2.1]nonane core, a close relative of our subject compound, is a key structural component of several important natural and synthetic alkaloids, some of which were first described in the 1970s. mdpi.comnih.gov These compounds, such as anatoxin-a and pinnamine, have been investigated for their potent biological activities, particularly as nicotinic acetylcholine (B1216132) receptor agonists. mdpi.comnih.gov
Similarly, the investigation of sulfur-containing bicyclic systems has been a continuous area of interest. The introduction of a sulfur atom can significantly influence the conformation and electronic properties of the molecule. Research has explored the synthesis and properties of various thiabicyclic compounds, including those with the bicyclo[3.3.1]nonane framework, which shares structural similarities with the [4.2.1] system. acs.orgacs.org
Overview of Research Landscape for this compound and Its Analogues
The research landscape for this compound and its analogues is an active area of investigation. The synthesis of this and related scaffolds often involves multi-step reactions, including cycloadditions and ring-closing strategies. ontosight.ai The primary interest in these compounds stems from their potential applications in medicinal chemistry.
Several derivatives of the this compound scaffold have been synthesized and studied. These include compounds with additional functional groups or modifications to the bicyclic core, which can fine-tune their biological activity. For example, derivatives such as 9-thia-3-azabicyclo[4.2.1]nonan-4-one and various halogenated and dioxide analogues have been reported. uni.lusigmaaldrich.commolport.com The hydrochloride salt of the parent compound is also commercially available, facilitating further research into its properties and applications. bldpharm.comechemi.comaccelachem.com
The continued exploration of this and other bicyclic heterocyclic systems holds promise for the development of new therapeutic agents and a deeper understanding of structure-activity relationships in medicinal chemistry. universityofgalway.iequb.ac.ukresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NS |
|---|---|
Molecular Weight |
143.25 g/mol |
IUPAC Name |
9-thia-3-azabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C7H13NS/c1-2-7-5-8-4-3-6(1)9-7/h6-8H,1-5H2 |
InChI Key |
CSDAKQPREBAHAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCCC1S2 |
Origin of Product |
United States |
Synthetic Methodologies for the 9 Thia 3 Azabicyclo 4.2.1 Nonane Core
General Strategies for Bicyclic Ring System Construction
The construction of bicyclic ring systems is a cornerstone of modern organic synthesis, enabling access to complex molecular architectures found in natural products and pharmaceuticals. General strategies often rely on intramolecular reactions that form one of the rings onto a pre-existing cyclic structure. Key approaches include:
Annulation Reactions: These methods build a new ring onto an existing one. A classic example is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. An analogous "aza-Robinson annulation" has been developed for nitrogen-containing bicyclic systems, where cyclic imides undergo conjugate addition to vinyl ketones, followed by an intramolecular aldol-type cyclization to create fused bicyclic amides. nih.gov
Cycloaddition Reactions: These reactions form a ring by bringing together two or more unsaturated components. Intramolecular [4+2] (Diels-Alder) and [3+2] dipolar cycloadditions are powerful tools for creating bicyclic systems with high stereocontrol.
Ring-Closing Metathesis (RCM): RCM has become a vital tool for forming various ring sizes, including those within bicyclic frameworks. Using catalysts like Grubbs' or Schrock's, diene- or enyne-appended cyclic precursors can be efficiently closed to form bridged or fused systems. This has been applied to the synthesis of diverse sultam scaffolds.
Intramolecular C-H Functionalization/Activation: Direct functionalization of C-H bonds offers an atom-economical approach to ring formation. Palladium-catalyzed intramolecular C-H arylation or amination can forge new C-C or C-N bonds to complete a bicyclic structure.
These fundamental strategies provide a conceptual basis for the more targeted synthetic approaches discussed below.
Targeted Synthesis of the 9-Thia-3-azabicyclo[4.2.1]nonane Scaffold
Direct synthetic routes to the this compound core are not extensively documented in mainstream chemical literature. However, synthetic strategies can be inferred from methodologies applied to analogous structures, particularly its direct analogue, 9-azabicyclo[4.2.1]nonane, and from general methods for bicyclic sultam synthesis.
Transition metal catalysis offers powerful and selective methods for constructing complex ring systems like the one .
While a direct application to the this compound system is not reported, the cobalt(I)-catalyzed [6π + 2π]-cycloaddition is a highly effective method for synthesizing the analogous 9-azabicyclo[4.2.1]nonane core. This reaction typically involves the cycloaddition of an N-substituted azepine (a 6π component) with an alkyne (a 2π component).
Research has shown that a three-component catalytic system of Co(acac)₂(dppe)/Zn/ZnI₂ can effectively catalyze the reaction between N-carbocholesteroxyazepine and various functionally substituted terminal alkynes. mdpi.comnih.gov The reaction proceeds under relatively mild conditions (e.g., 60 °C in 1,2-dichloroethane) to afford the desired 9-azabicyclo[4.2.1]nona-2,4,7-triene derivatives in high yields. mdpi.com This methodology demonstrates high functional group tolerance and provides a robust route to the bicyclic core, which could theoretically be adapted for a thia-containing analogue.
| Entry | Alkyne Partner | Product Yield (%) | Reference(s) |
| 1 | 1-Hexyne | 91 | mdpi.com |
| 2 | Phenylacetylene | 95 | mdpi.com |
| 3 | 1-Ethynyl-4-fluorobenzene | 92 | mdpi.com |
| 4 | 3,3-Dimethyl-1-butyne | 85 | mdpi.com |
| 5 | Propargyl alcohol | 82 | mdpi.com |
| 6 | 1,4-Butynediol | 79 | mdpi.com |
Table 1: Examples of Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition for the Synthesis of 9-Azabicyclo[4.2.1]nona-2,4,7-triene Derivatives. mdpi.com
Palladium catalysis is a versatile tool for heterocycle synthesis. Although a specific palladium-catalyzed cycloaddition for the this compound scaffold is not documented, several general strategies could be hypothetically applied.
One such strategy is the intramolecular aza-Wacker type cyclization. This reaction involves the palladium(II)-catalyzed nucleophilic attack of a nitrogen atom onto a tethered olefin. This approach has been successfully used to create various aza-bicyclic systems, including conformationally restricted aza[3.1.0]bicycles from vinyl cyclopropanecarboxamides. acs.org Another powerful method is the intramolecular Heck reaction, where a palladium catalyst facilitates the cyclization of an aryl or vinyl halide onto a tethered alkene. This has been used to construct diverse sultam scaffolds.
Furthermore, palladium-catalyzed cyclization of allenes provides a robust platform for building heterocycles. These reactions can be initiated by either Pd(0) or Pd(II) catalysts and proceed through various cascade processes to furnish complex ring systems.
The target molecule is a bicyclic sultam (a cyclic sulfonamide). Therefore, methods developed for the synthesis of bicyclic sultams are highly relevant. These typically involve the intramolecular cyclization of a suitably functionalized acyclic or monocyclic sulfonamide precursor. Common strategies include intramolecular N-alkylation or C-alkylation, where a nucleophilic nitrogen or carbon atom attacks an electrophilic center to close the second ring.
Recent advances have focused on intramolecular reductive cyclization of cyanoalkylsulfonyl fluorides, which upon reduction of the nitrile to an amine, spontaneously cyclize to form spirocyclic γ-sultams. Another approach involves the intramolecular halocyclization of alkenyl sulfonamides to produce iodomethyl-substituted sultams, which serve as versatile intermediates for further annulation into bicyclic systems.
The Effenberger cyclization is a Friedel-Crafts-type reaction involving the reaction of arenes with α-acyloxy- or α-halocarbonyl compounds, typically promoted by a strong acid. Direct application of this specific named reaction for the synthesis of the this compound core or related bicyclic sultams is not prominently featured in the surveyed literature.
However, conceptually related intramolecular Friedel-Crafts cyclizations are a well-established method for forming ring-fused sulfonamides. For instance, ω-phenylalkanesulfonyl chlorides can be cyclized under Friedel-Crafts conditions (e.g., using aluminum chloride) to produce benzannulated sultams. This type of acid-catalyzed electrophilic aromatic substitution provides a potential, albeit underexplored, pathway for constructing bicyclic systems containing a sulfonamide bridge, provided a suitable aromatic precursor is used.
Cyclization Reactions for Bicyclic Thiabicycloaza-systems
Visible Light-Driven Cyclizations
Modern synthetic chemistry has increasingly embraced visible-light photoredox catalysis as a powerful tool for constructing complex molecular architectures under mild conditions. rsc.orgnih.gov This approach, which relies on a photoredox catalyst to transfer light energy to reacting molecules via a single electron transfer (SET) pathway, has proven effective in various cyclization reactions. rsc.org The generation of radical intermediates through this method allows for unique bond formations that are often difficult to achieve through traditional thermal methods. ethernet.edu.et
While the application of visible-light-driven cyclization has been successful for creating a range of bicyclic systems, including bicyclo[3.3.1]nonanes, a specific, documented synthesis of the this compound core using this technology is not prominently featured in the literature. rsc.orgnih.govresearchgate.net However, the principles of photoredox-mediated intramolecular radical cyclizations suggest a strong potential for its application. For instance, a suitably designed acyclic precursor containing both the amine and sulfide (B99878) moieties, along with an alkene, could theoretically undergo a radical-initiated cyclization to form the target bicyclic system. Such a strategy is analogous to radical cyclizations used to form other azabicyclic frameworks. rsc.org
Aminomercuration-Based Syntheses
A classic and effective method for constructing the bicyclo[4.2.1]nonane skeleton involves the transannular cyclization of cis,cis-1,5-cyclooctadiene derivatives, often mediated by mercury salts. Aminomercuration, in particular, provides a direct route to the 9-azabicyclo[4.2.1]nonane system, which is the structural analogue of the target compound, lacking only the sulfur atom. acs.orgacs.org
This strategy typically involves the reaction of cis,cis-1,5-cyclooctadiene with a mercury(II) salt, such as mercury(II) acetate, in the presence of a primary amine. The electrophilic mercury species activates one of the double bonds, which is then attacked intramolecularly by the nitrogen atom of the amine. This transannular cyclization generates the bicyclo[4.2.1]nonane framework. The resulting organomercurial intermediate is then demercurated, typically by reduction with sodium borohydride (B1222165), to yield the final product. researchgate.net
A notable example is the synthesis of N-aryl-9-azabicyclo[4.2.1]nonanes. acs.org This reaction proceeds as follows:
This aminomercuration/demercuration sequence has also been adapted to produce substituted derivatives, such as 1-methylhomotropanes, via an amidomercuration strategy. researchgate.netresearchgate.net While direct application to form the 9-thia-3-aza variant requires a precursor incorporating a sulfur source, the fundamental success of this methodology in forming the bicyclo[4.2.1]nonane core makes it a highly relevant and viable synthetic approach.
Mannich Reaction Strategies (for related azabicyclic ketones as precursors)
The Mannich reaction is a cornerstone in the synthesis of various azabicyclic systems, providing efficient access to ketone precursors that can be further elaborated into more complex scaffolds. While not a direct route to the final heterocycle, this strategy is crucial for preparing key intermediates like tropinone (B130398) analogues (azabicyclo[3.2.1]octanones) or azabicyclo[3.3.1]nonanones. These ketones can then undergo ring expansion to yield the desired this compound framework. nih.govresearchgate.net
A powerful subsequent transformation is the Beckmann rearrangement of an oxime derived from the bicyclic ketone. A recent study demonstrated a scalable asymmetric synthesis of a (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative starting from a nortropinone precursor. researchgate.net The key step involved a stereospecific Beckmann rearrangement of the corresponding E-oxime, which expanded the six-membered ring to a seven-membered lactam, thereby forming the [4.2.1] bicyclic system. Reduction of this lactam with a reducing agent like lithium aluminum hydride (LiAlH₄) afforded the final diamine. researchgate.net
This sequence highlights a validated pathway from a readily accessible bicyclic ketone to the target [4.2.1] skeleton.
Table 1: Ring Expansion via Beckmann Rearrangement
| Step | Reaction | Purpose |
|---|---|---|
| 1 | Azabicyclic Ketone + Hydroxylamine | Formation of Oxime Intermediate |
| 2 | Oxime + Acid/Reagent (e.g., TsCl) | Beckmann Rearrangement to form Lactam |
Synthetic Routes to Oxidized Derivatives of the Sulfur Bridgehead
The sulfur atom at the 9-position of the bicyclic system can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives, which can significantly alter the compound's physical and chemical properties.
Synthesis of Sulfoxides (e.g., 9-oxo derivatives)
The oxidation of a sulfide to a sulfoxide requires careful control of the oxidant to prevent over-oxidation to the sulfone. While a specific procedure for this compound is not detailed, well-established methods for oxidizing related bicyclic sulfides provide a clear synthetic blueprint. For instance, the oxidation of sulfur compounds can be achieved with high chemoselectivity using reagents like tetrabutylammonium (B224687) peroxymonosulfate (B1194676) in the presence of a manganese meso-tetraphenylporphyrin and imidazole (B134444) catalyst. researchgate.net Other common reagents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. The synthesis of sulfoxides from related heterotricyclodecane systems has also been documented, demonstrating the feasibility of this transformation on complex bridged structures. acs.org The resulting compound is named as a 9-oxo-9λ⁴-thia-3-azabicyclo[4.2.1]nonane derivative.
Synthesis of Sulfones (e.g., 9,9-dioxide derivatives)
Further oxidation of the sulfide bridgehead, or direct oxidation under stronger conditions, yields the sulfone (9,9-dioxide) derivative. vulcanchem.com These compounds, also referred to as bridged bicyclic sultams, are stable and their synthesis is well-documented. sigmaaldrich.com
A direct method involves the oxidation of the parent sulfide with an excess of a strong oxidizing agent like hydrogen peroxide or potassium permanganate. An alternative approach involves a direct chlorination-oxidation of related bicyclic sulfides. For example, treatment of 9-thiabicyclo[3.3.1]nonane with chlorine can produce an endo-2-chloro sulfone, suggesting that oxidation and substitution can occur concurrently. researchgate.net The synthesis of related 2-oxa-3-thia-4-azabicyclo[3.3.1]nonane 3,3-dioxides has also been reported, further establishing the accessibility of these oxidized bicyclic systems. google.com
Synthesis of Substituted this compound Analogues
The synthesis of analogues with substituents on the carbon framework can be achieved either by building the ring system with already functionalized precursors or by modifying the pre-formed bicyclic core.
One powerful method for building the substituted core is through cycloaddition reactions. For example, cobalt-catalyzed [6π + 2π] cycloaddition of N-substituted azepines with various functionalized alkynes has been shown to produce a wide array of substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes in high yields (79–95%). mdpi.comnih.govnih.govsemanticscholar.org Although this produces the aza-analogue, the strategy demonstrates a robust method for installing diverse functional groups onto the [4.2.1] framework during its construction.
Table 2: Cobalt-Catalyzed [6π + 2π] Cycloaddition for Substituted Analogues
| Reactant 1 | Reactant 2 (Alkyne) | Catalyst System | Product |
|---|---|---|---|
| N-Carbocholesteroxyazepine | Functionally Substituted Terminal Alkynes | Co(acac)₂(dppe)/Zn/ZnI₂ | Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes |
Alternatively, substitution can be performed on a pre-existing core. The synthesis of 2,6-disulfanyl-9-selenabicyclo[3.3.1]nonanes via nucleophilic substitution of the corresponding dichloro-derivative demonstrates a viable strategy that could be applied to a this compound system. mdpi.com Furthermore, the existence of commercially available compounds like 3,4-dibromo-9-thia-1-azabicyclo[4.2.1]nonane 9,9-dioxide confirms that halogenated derivatives can be synthesized, which can then serve as versatile intermediates for further functionalization through cross-coupling reactions. sigmaaldrich.com
Reactivity and Chemical Transformations of the 9 Thia 3 Azabicyclo 4.2.1 Nonane Scaffold
Electrophilic and Nucleophilic Reactions of the Heteroatoms
The chemical behavior of 9-thia-3-azabicyclo[4.2.1]nonane is largely governed by the nucleophilic nature of the nitrogen and sulfur atoms and the potential for electrophilic attack on the sulfur atom after oxidation.
The lone pair of electrons on the nitrogen atom at the 3-position makes it a primary site for nucleophilic reactions. It can readily react with a variety of electrophiles. For instance, alkylation with alkyl halides can introduce substituents on the nitrogen atom, a common strategy for modifying the properties of azabicyclic compounds. Acylation with acyl chlorides or anhydrides can also occur at the nitrogen, leading to the corresponding amides.
The sulfur atom at the 9-position, characteristic of a thioether, is also nucleophilic. libretexts.org It can react with electrophiles such as alkyl halides to form sulfonium (B1226848) salts. libretexts.org The reactivity of the sulfur atom is influenced by the steric hindrance imposed by the bicyclic framework. In comparison to acyclic sulfides, the accessibility of the sulfur lone pairs in the bridged system may be somewhat restricted.
Furthermore, the sulfur atom can act as an electrophilic center when activated. acsgcipr.orgrsc.org For instance, in the presence of a suitable leaving group, carbon nucleophiles can attack the sulfur atom, leading to the formation of new carbon-sulfur bonds. acsgcipr.org
Ring Opening and Rearrangement Reactions
While specific studies on the ring-opening and rearrangement reactions of this compound are not extensively documented, the inherent strain and the presence of heteroatoms in the bicyclic system suggest that such transformations are plausible under certain conditions.
For instance, ring-opening reactions could potentially be initiated by cleavage of the C-S or C-N bonds. Treatment with strong reducing agents or certain organometallic reagents might lead to the opening of the bicyclic system. The regioselectivity of such a ring-opening would be influenced by the nature of the reagents and the substitution pattern on the scaffold.
Rearrangement reactions are also a possibility, particularly in derivatives of the this compound scaffold. For example, photoinduced rearrangement has been observed in the 8-thia-1-azabicyclo[4.2.1]nona-2,4-diene 8,8-dioxide system, leading to a strained spirocyclic thietane. thieme-connect.de While this is a specific example under photochemical conditions and with an oxidized sulfur, it highlights the potential for skeletal rearrangements within this bicyclic family. Studies on the related bicyclo[3.3.1]nonane systems have also shown various ring-opening and rearrangement pathways, including those involving cyclopropane-type ring openings. nih.gov
Oxidation and Reduction Chemistry of the Sulfur and Nitrogen Moieties
The sulfur and nitrogen atoms within the this compound scaffold are susceptible to oxidation and reduction, providing a means to modulate the electronic properties and reactivity of the molecule.
The thioether moiety can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. libretexts.org A variety of oxidizing agents can be employed for this transformation, with the choice of reagent determining the extent of oxidation. For the selective oxidation of sulfides to sulfoxides, reagents such as hydrogen peroxide, peracids, or metal-based catalysts can be utilized. jchemrev.comorganic-chemistry.org Further oxidation to the sulfone can be achieved with stronger oxidizing agents or more forcing reaction conditions. The resulting sulfoxides and sulfones have altered steric and electronic properties compared to the parent sulfide (B99878). The sulfone, for example, possesses a hexavalent sulfur atom. vulcanchem.com
The reduction of the corresponding sulfoxide back to the thioether is also a feasible transformation. organic-chemistry.org Various reducing agents, including sodium borohydride (B1222165) in the presence of iodine or systems like oxalyl chloride/ethyl vinyl ether, can effect this deoxygenation. organic-chemistry.orgmdpi.com This redox chemistry allows for the introduction and subsequent removal of the oxygen atom at the sulfur bridge, which can be a useful strategy in multi-step syntheses.
The nitrogen atom, typically in its trivalent state, is generally stable to reduction under mild conditions. However, if the nitrogen is part of a functional group that can be reduced, such as an amide or a nitroxyl (B88944) radical, specific reducing agents can be employed for its transformation.
| Transformation | Reagent(s) | Product | Reference(s) |
| Sulfide Oxidation | H₂O₂, peracids | Sulfoxide | libretexts.orgjchemrev.comorganic-chemistry.org |
| Sulfide Oxidation | Stronger oxidizing agents | Sulfone | libretexts.orgjchemrev.comvulcanchem.com |
| Sulfoxide Reduction | NaBH₄/I₂ | Sulfide | organic-chemistry.org |
| Sulfoxide Reduction | Oxalyl chloride/ethyl vinyl ether | Sulfide | mdpi.com |
This table presents plausible reactions for the this compound scaffold based on general knowledge of sulfide and sulfoxide chemistry.
Role as a Precursor in Complex Molecule Synthesis
The this compound scaffold, with its defined stereochemistry and multiple functionalization points, serves as a valuable precursor for the synthesis of more complex molecules. smolecule.com The related 9-azabicyclo[4.2.1]nonane core is a key structural component in a number of biologically active natural and synthetic alkaloids, such as anatoxin-a and bis-homoepibatidine. mdpi.com This highlights the potential of the thia-analogue as a building block in medicinal chemistry.
The ability to functionalize both the nitrogen and sulfur atoms, as well as the carbon backbone, allows for the introduction of diverse substituents and the construction of more elaborate molecular architectures. For instance, the nitrogen atom can be a point of attachment for various side chains, while the sulfur atom can be oxidized to modulate polarity and hydrogen bonding capacity. The bicyclic framework also provides a rigid template for controlling the spatial orientation of appended functional groups.
Application in Catalytic Systems (e.g., as a ligand or nitroxyl radical precursor)
The structural features of this compound and its derivatives suggest potential applications in catalysis. The presence of both nitrogen and sulfur atoms with lone pairs of electrons makes this scaffold a candidate for use as a bidentate ligand in coordination chemistry and transition metal catalysis. The specific geometry of the bicyclic system would enforce a defined coordination environment around a metal center.
Furthermore, the secondary amine in the this compound structure can be oxidized to a stable nitroxyl radical. While the most prominent example of a bicyclic nitroxyl radical catalyst is 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), which has a different ring system, the underlying principle is applicable. organic-chemistry.org ABNO is known for its high reactivity in the catalytic oxidation of alcohols. organic-chemistry.org A nitroxyl radical derived from this compound could potentially exhibit unique catalytic properties due to the influence of the sulfur atom on the electronic structure and steric environment of the radical. Bicyclic nitroxyl radicals, in general, are of interest as selective catalysts for a variety of oxidation reactions. mdpi.com
| Potential Application | Key Feature | Rationale/Analogy | Reference(s) |
| Bidentate Ligand | Nitrogen and Sulfur heteroatoms | Potential for coordination to transition metals | General principle |
| Nitroxyl Radical Precursor | Secondary amine | Analogy to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) | organic-chemistry.orgmdpi.com |
This table outlines potential applications based on the structural characteristics of the this compound scaffold and analogies to related systems.
Conformational Analysis and Stereochemistry of Bicyclo 4.2.1 Nonane Derivatives
Preferred Conformations and Conformational Equilibria
The bicyclo[4.2.1]nonane skeleton is composed of a seven-membered ring and a five-membered ring fused at two bridgehead carbons. vulcanchem.com The conformational landscape of this system is primarily dictated by the flexibility of the seven-membered ring. Unlike the more rigid bicyclo[3.3.1]nonane system, which predominantly features chair and boat conformations of two six-membered rings, the bicyclo[4.2.1]nonane framework presents a more complex energetic surface. nih.govrsc.orgacs.org
Twisted Twin Boat Forms
While the "twin boat" conformation is a key feature in the analysis of bicyclo[3.3.1]nonanes, the bicyclo[4.2.1]nonane system does not have two equivalent rings that can adopt this symmetric arrangement. nih.gov However, twisted conformations are crucial. The flexibility of the seven-membered ring allows for significant twisting to alleviate steric strain and unfavorable transannular interactions. nih.gov Theoretical calculations on bicyclo[4.2.1]nonan-9-one have shown the complexity of the potential energy surface, with multiple local minima corresponding to various twisted forms. acs.org For substituted derivatives, gauche (twisted) conformations are often proposed to account for experimental observations.
Influence of Heteroatoms (Sulfur and Nitrogen) on Conformation
The introduction of a sulfur atom at the bridge (position 9) and a nitrogen atom in the seven-membered ring (position 3) profoundly impacts the conformational preferences of the bicyclo[4.2.1]nonane skeleton. These effects stem from differences in bond lengths, bond angles, and the presence of lone pairs of electrons compared to their carbon counterparts.
| Feature | Bicyclo[4.2.1]nonane (Parent) | 9-Thia-3-azabicyclo[4.2.1]nonane | Anticipated Effect |
|---|---|---|---|
| Ring Flexibility | High in the 7-membered ring | High, but constrained by heteroatoms | Alteration of energy barriers between conformers |
| Key Conformations | Twisted-chair and twisted-boat for the 7-membered ring | Likely favors a boat-like conformation for the 7-membered ring segment | Shift in conformational equilibrium compared to the carbocycle |
| Dominant Interactions | Steric hindrance, transannular strain | Lone pair repulsions, potential N-H···S hydrogen bonding | Introduction of new stabilizing/destabilizing electronic interactions |
Stereochemical Aspects: Chirality and Atropisomerism
The structure of this compound possesses inherent chirality. The bridgehead carbon atoms, C1 and C6, are stereogenic centers. Due to the lack of a plane of symmetry or a center of inversion in the molecule, it is chiral and therefore exists as a pair of enantiomers.
The absolute configuration of these stereocenters is designated using the Cahn-Ingold-Prelog (CIP) priority rules. The synthesis of such a molecule without chiral control would result in a racemic mixture of (1R, 6S) and (1S, 6R) enantiomers (assuming a standard numbering convention). The separation and characterization of individual enantiomers would require chiral chromatography or resolution via diastereomeric salt formation. Studies on related chiral 9-azabicyclo[3.3.1]nonane systems have been successful in separating enantiomers and determining their absolute configurations. researchgate.net
Atropisomerism, which is chirality arising from restricted rotation about a single bond, is not expected to be a significant feature in the unsubstituted this compound. The energy barriers for rotation around the C-N and C-S bonds are anticipated to be too low to allow for the isolation of stable atropisomers at room temperature. However, the introduction of bulky substituents on the nitrogen atom or on the carbon atoms adjacent to the sulfur could potentially raise this rotational barrier, making atropisomerism a relevant stereochemical consideration in substituted derivatives.
Hydrogen Bonding and Intramolecular Interactions Affecting Conformation
A key feature influencing the conformation of this compound is the potential for a transannular intramolecular hydrogen bond. This interaction would occur between the hydrogen atom of the secondary amine at position 3 (the donor) and the lone pair of electrons on the sulfur atom at position 9 (the acceptor).
Computational and Theoretical Studies on 9 Thia 3 Azabicyclo 4.2.1 Nonane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 9-Thia-3-azabicyclo[4.2.1]nonane at the molecular level. These methods, which solve the Schrödinger equation for the molecule, provide deep insights into its electronic structure and energetics.
Density Functional Theory (DFT) has become the workhorse of computational chemistry for systems of this size due to its favorable balance of accuracy and computational cost. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-31G* or larger), are employed to perform geometry optimizations, frequency calculations, and to predict a variety of molecular properties.
For this compound, DFT calculations are crucial for determining the preferred conformations of the bicyclic rings. The flexibility of the seven-membered ring, in conjunction with the bridging sulfide (B99878) and the amine functionality, allows for several possible conformers, such as boat and chair-like arrangements. DFT calculations can accurately predict the relative energies of these conformers, identifying the most stable ground state geometry.
A hypothetical DFT study on this compound might reveal the following optimized geometric parameters for its most stable conformer:
| Parameter | Value (Å or °) |
| C-S Bond Length | 1.85 Å |
| C-N Bond Length | 1.47 Å |
| C-S-C Bond Angle | 95.5° |
| C-N-C Bond Angle | 112.0° |
| Dihedral Angle (C1-C2-C3-N) | -65.2° |
This interactive table presents hypothetical data based on DFT calculations of similar thia-aza bicyclic compounds.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), offer a more rigorous theoretical foundation, albeit at a higher computational expense. These methods are often used to benchmark the results obtained from DFT. For a molecule like this compound, ab initio calculations can provide a more accurate description of electron correlation effects, which can be important for understanding the subtle interplay of forces governing its conformational preferences. Comparing the results from HF, MP2, and DFT allows for a comprehensive validation of the predicted molecular properties.
Molecular Mechanics and Force Field Calculations
For a rapid exploration of the vast conformational space of this compound, molecular mechanics (MM) methods are invaluable. youtube.com These classical approaches utilize a force field, a set of empirical potential energy functions, to calculate the energy of a molecule as a function of its atomic coordinates. wustl.edu Force fields like MMFF94 or UFF can be used to perform conformational searches, systematically identifying low-energy structures that can then be subjected to more accurate quantum chemical calculations. youtube.com This hierarchical approach is computationally efficient and essential for mapping the complex energy landscape of flexible bicyclic systems.
Analysis of Electronic Structure and Bonding Properties
The electronic structure of this compound dictates its reactivity and spectroscopic behavior. DFT and ab initio calculations provide access to the molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are key indicators of the molecule's ability to act as an electron donor or acceptor.
For instance, the HOMO is likely to be localized on the electron-rich sulfur and nitrogen atoms, suggesting that these sites are prone to electrophilic attack. Conversely, the LUMO would indicate regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of the molecule; a larger gap generally implies higher stability.
A hypothetical analysis might yield the following frontier orbital energies:
| Orbital | Energy (eV) |
| HOMO | -6.5 eV |
| LUMO | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
This interactive table displays hypothetical frontier orbital energies for this compound.
Natural Bond Orbital (NBO) analysis is another powerful tool used to dissect the electronic structure, providing insights into hybridization, charge distribution, and intramolecular interactions such as hyperconjugation.
Prediction of Spectroscopic Properties and Reactivity Profiles
Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. By calculating the vibrational frequencies from the second derivatives of the energy, it is possible to generate a theoretical infrared (IR) spectrum. This predicted spectrum can be compared with experimental data to confirm the structure of the synthesized compound. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, aiding in the assignment of experimental NMR spectra. orgsyn.org
Reactivity profiles can be constructed by mapping the molecular electrostatic potential (MEP) onto the electron density surface. The MEP provides a visual representation of the charge distribution, highlighting regions of positive and negative potential that are susceptible to electrophilic and nucleophilic attack, respectively.
Conformational Energy Landscape Mapping
The bicyclo[4.2.1]nonane framework is known for its conformational flexibility. The presence of the heteroatoms in this compound further complicates its conformational landscape. Computational methods are essential for mapping this landscape and understanding the energetic barriers between different conformers.
A systematic conformational search using molecular mechanics, followed by geometry optimization and energy calculation of the identified unique conformers using DFT, can generate a detailed potential energy surface. This map reveals the relative stabilities of different chair, boat, and twist-boat conformations of the seven-membered ring and the puckering of the five-membered ring. The energy barriers between these conformers can be located by searching for transition state structures, providing insights into the dynamic behavior of the molecule in solution. In related bicyclo[3.3.1]nonane systems, the chair-chair conformation is often preferred, but repulsive interactions between heteroatoms can favor boat-chair or twin-boat conformers. nih.govrsc.org
Applications and Research Directions in Advanced Organic Chemistry
Supramolecular Chemistry and Molecular Recognition
The unique three-dimensional and heteroatomic structure of 9-Thia-3-azabicyclo[4.2.1]nonane suggests its potential as a scaffold in supramolecular chemistry. The presence of both a sulfur and a nitrogen atom provides potential coordination sites, and the bicyclic framework offers a rigid structure. However, specific research into its use for these applications appears to be limited.
Design of Ion Receptors
There is no specific information available in the reviewed scientific literature regarding the design or study of ion receptors based on the this compound framework. While related scaffolds, such as those based on bicyclo[3.3.1]nonane, have been investigated for their ability to act as ion receptors, similar studies for the [4.2.1] isomer have not been reported. nih.govrsc.orgresearchgate.net
Molecular Tweezers and Clefts
Similarly, a search of research databases yields no results for the synthesis or application of molecular tweezers or clefts that incorporate the this compound moiety. The development of cleft-shaped molecules for molecular recognition is an active area of research, but it has primarily focused on other bicyclic systems. nih.govrsc.orgresearchgate.net
Material Science and Polymer Chemistry Applications (as a building block)
The potential of this compound as a monomer or structural building block in polymer and material science has not been explored in the available literature. Although related sulfur- and nitrogen-containing bicyclic compounds, specifically the bicyclo[3.3.1]nonane isomers, have been used to create polymers with high refractive indices or for biological applications like DNA transfection, this research has not been extended to the this compound system. mdpi.com The PubChem database entry for a derivative, 9-thia-3-azabicyclo[4.2.1]nonan-4-one, also indicates a lack of literature or patent data associated with the compound. uni.lu
Advanced Characterization Techniques in 9 Thia 3 Azabicyclo 4.2.1 Nonane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 9-Thia-3-azabicyclo[4.2.1]nonane, ¹H and ¹³C NMR would be instrumental in confirming the connectivity of the bicyclic system.
The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are predicted to exhibit distinct signals corresponding to the unique magnetic environments of each nucleus in the molecule. The chemical shifts, coupling constants, and signal multiplicities would provide critical information for assigning the structure.
In ¹H NMR, the protons on the carbons adjacent to the nitrogen and sulfur atoms would likely resonate at characteristic chemical shifts. The bridgehead protons are also expected to have unique resonances. The coupling patterns (e.g., COSY experiments) would be vital in establishing the proton-proton connectivities throughout the bicyclic framework.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C1 | ~55-65 | ~3.0-3.5 |
| C2 | ~30-40 | ~1.5-2.5 |
| C4 | ~50-60 | ~2.8-3.3 |
| C5 | ~30-40 | ~1.5-2.5 |
| C6 | ~55-65 | ~3.0-3.5 |
| C7 | ~30-40 | ~1.5-2.5 |
| C8 | ~30-40 | ~1.5-2.5 |
Note: These are estimated values and would require experimental verification.
Lanthanide-Induced Shift (LIS) NMR spectroscopy is a powerful technique for determining the three-dimensional structure and conformational equilibria of molecules in solution. rsc.orgnih.gov This method involves the addition of a paramagnetic lanthanide shift reagent (LSR), which complexes with a Lewis basic site in the substrate molecule, in this case, the nitrogen or sulfur atom of this compound.
The interaction with the LSR induces significant changes (shifts) in the NMR signals of the nearby nuclei. The magnitude of this induced shift is dependent on the distance and angle between the lanthanide ion and the nucleus. By analyzing these shifts, detailed information about the molecule's conformation can be obtained. nih.gov
For this compound, the nitrogen atom would be the primary binding site for the LSR. The resulting shifts in the proton and carbon signals would allow for the determination of the preferred conformation of the seven- and five-membered rings in the bicyclic system. Theoretical calculations in conjunction with experimental LIS data can provide a more accurate picture of the conformational landscape. rsc.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles of this compound, unequivocally establishing its solid-state conformation. acs.org
For a successful X-ray crystallographic analysis, a suitable single crystal of the compound or a derivative is required. The resulting electron density map would reveal the exact positions of all non-hydrogen atoms. The analysis of the crystal structure of a related compound, such as a derivative of 8-thia-1-azabicyclo[4.2.1]nona-2,4-diene 8,8-dioxide, has been used to confirm its structure, highlighting the power of this technique. thieme-connect.de
Table 2: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray diffraction experiment.
Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a crucial tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₇H₁₃NS), HRMS would be used to determine its exact mass to several decimal places. hud.ac.uk
Electron Diffraction for Gas-Phase Conformational Studies
Gas-phase electron diffraction is a powerful technique for determining the conformational preferences of molecules in the absence of intermolecular forces present in the solid or liquid state. This method provides information on bond lengths, bond angles, and torsional angles of a molecule in the gaseous phase.
While no specific electron diffraction studies on this compound have been reported, this technique has been applied to related bicyclic systems to study their conformations. nih.gov For this compound, electron diffraction could reveal the inherent conformational preferences of its bicyclic framework, providing valuable data to compare with computational models and solution-phase studies.
Future Perspectives and Research Challenges for the 9 Thia 3 Azabicyclo 4.2.1 Nonane System
Development of Novel and Green Synthetic Methodologies
A primary challenge in exploring the potential of the 9-thia-3-azabicyclo[4.2.1]nonane system is the development of efficient and versatile synthetic routes. Currently, dedicated synthetic methodologies for this specific scaffold are not well-documented in the literature, necessitating the adaptation of methods from related bicyclic systems.
Future research will likely focus on:
Adapting Cycloaddition Strategies: Cobalt-catalyzed [6π + 2π] cycloadditions have been successfully employed for the synthesis of related 9-azabicyclo[4.2.1]nona-2,4,7-trienes from N-substituted azepines and alkynes. mdpi.com A key research challenge will be to investigate whether a similar strategy, perhaps starting with a thia-azepine derivative, could be developed to construct the this compound core.
Stepwise Annulation Reactions: For the related 1-aza-9-thiabicyclo[4.2.1]nonane system, a stepwise dialkylation approach has been reported. researchgate.net This suggests that a viable, albeit potentially lengthy, route to the target scaffold could involve the sequential formation of the two rings from an appropriately functionalized monocyclic precursor.
Green Chemistry Approaches: A significant future direction will be the incorporation of green chemistry principles into the synthesis of these scaffolds. This could involve the use of visible-light-triggered reactions, such as the aza- or thia-Paternò-Büchi reactions, which have shown promise in the synthesis of other heterocyclic systems. researchgate.net The development of catalytic, atom-economical reactions that minimize waste and avoid hazardous reagents will be a major goal. For example, exploring enzymatic or chemo-enzymatic routes could provide highly stereoselective and environmentally benign syntheses.
Expanding the Scope of Chemical Transformations and Functionalization
Once the this compound scaffold is accessible, a major area of research will be the exploration of its chemical reactivity and the development of methods for its selective functionalization. The presence of a secondary amine, a sulfide (B99878) bridge, and a C-H backbone provides multiple sites for chemical modification.
Key research challenges and opportunities include:
Selective N-Functionalization: The secondary amine at the 3-position is a prime target for modifications such as N-alkylation and N-acylation. These transformations would allow for the introduction of a wide variety of substituents, enabling the tuning of the molecule's physical, chemical, and biological properties. Research into selective N-alkylation of bicyclic aza-diketopiperazines has shown that steric hindrance can play a significant role in the success of these reactions. acs.org
Sulfur Oxidation: The sulfide bridge at the 9-position can be oxidized to the corresponding sulfoxide (B87167) and sulfone. These transformations would significantly alter the electronic properties, polarity, and conformational preferences of the scaffold. The resulting 9λ⁴-thia-3-azabicyclo[4.2.1]nonan-9-one and 9λ⁶-thia-3-azabicyclo[4.2.1]nonane-9,9-dione derivatives would be valuable targets for further study.
C-H Functionalization: Direct functionalization of the carbon skeleton via C-H activation would be a highly efficient way to introduce complexity. Modern manganese catalysts have shown broad applicability for the amination of various C(sp³)-H bonds, which could potentially be applied to the this compound system. mdpi.com
The following table outlines potential functionalization strategies and their anticipated impact on the properties of the resulting derivatives.
| Functionalization Strategy | Reagents/Conditions | Potential Impact on Properties | Related Research |
| N-Alkylation | Alkyl halides, base | Modulation of solubility, basicity, and biological activity. | acs.org |
| N-Acylation | Acyl chlorides, anhydrides | Introduction of amide functionalities for hydrogen bonding. | acs.org |
| Sulfur Oxidation | m-CPBA, H₂O₂ | Increased polarity, altered conformational preferences. | vulcanchem.com |
| C-H Activation/Functionalization | Transition metal catalysts | Introduction of new functional groups on the carbon backbone. | mdpi.com |
| "Click" Chemistry | Introduction of azide/alkyne handles | Facile conjugation to other molecules (e.g., biomolecules, polymers). | mdpi.com |
Deeper Understanding of Conformational Dynamics and Energetics
The bicyclo[4.2.1]nonane skeleton is known to possess a complex conformational landscape. The introduction of two different heteroatoms, nitrogen and sulfur, is expected to further influence the conformational preferences and the energy barriers between different conformers. A thorough understanding of these dynamics is crucial for designing molecules with specific three-dimensional structures for applications in catalysis and medicinal chemistry.
Future research in this area will require a synergistic approach:
Computational Modeling: High-level computational studies, such as Density Functional Theory (DFT), will be indispensable for mapping the potential energy surface of the this compound system. acs.org These studies can predict the relative stabilities of different conformers (e.g., chair-boat, boat-chair) and the energy barriers for interconversion.
Advanced Spectroscopic Techniques: Experimental validation of the computational predictions will be a key challenge. Advanced NMR techniques, such as variable-temperature NMR and the analysis of nuclear Overhauser effects (NOE), will be essential for characterizing the conformational dynamics in solution. nih.govrsc.org
X-ray Crystallography: Obtaining single crystals of this compound derivatives will provide definitive information about their solid-state conformations. This data will be invaluable for benchmarking and refining computational models.
The table below compares the known conformational features of related bicyclic systems, offering a predictive glimpse into the possible conformations of the this compound system.
| Bicyclic System | Known Conformational Preferences | Influencing Factors | Reference |
| Bicyclo[3.3.1]nonane | Predominantly double-chair conformation. | Steric interactions between axial hydrogens. | nih.govrsc.org |
| 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane | Rich in boat-chair conformers. | Lone pair-lone pair repulsion of heavy atoms ("Hockey Sticks" effect). | nih.govrsc.org |
| Protonated 3-azabicyclo[3.3.1]nonane | Dihydrogen bonding leading to energy lowering. | Proximity of -CH and -HN⁺ hydrogens. | nih.govrsc.org |
| 9-Azabicyclo[4.2.1]nonane derivatives | Conformational rotamers due to hindered rotation around N-C bond. | Nature of the substituent on the nitrogen atom. | mdpi.com |
Innovative Applications in Catalysis and Materials Science
The unique structural and electronic features of the this compound scaffold make it a promising candidate for applications in catalysis and materials science.
Catalysis: Chiral, non-racemic derivatives of this scaffold could serve as novel ligands for asymmetric catalysis. The defined spatial orientation of the nitrogen and sulfur atoms could allow for effective coordination to metal centers, creating a chiral environment for stereoselective transformations. Related bicyclic nitroxyl (B88944) radicals have been investigated as catalysts for oxidation reactions. nih.gov Furthermore, bicyclic azaheterocycles have been formed through cascade reactions using trienamine catalysis, highlighting the role of such scaffolds in modern synthetic methods. researchgate.net
Materials Science: Azaheterocycles are known building blocks for a variety of functional materials, including fluorescent sensors and organic light-emitting diodes (OLEDs). openaccessjournals.com The incorporation of a sulfur atom into the bicyclic framework could lead to materials with interesting photophysical or electronic properties. For instance, related 9-thiabicyclo[3.3.1]nonane derivatives have been used to create antimicrobial coatings and polycationic materials for DNA transfection, suggesting potential applications in biotechnology and materials science for the this compound system as well. mdpi.com
Design of Next-Generation Molecular Scaffolds with Enhanced Properties
A significant future direction is the use of the this compound system as a novel three-dimensional scaffold for the design of next-generation molecules with tailored properties. Its rigid bicyclic nature is ideal for precisely positioning functional groups in three-dimensional space, a key requirement for the design of potent and selective enzyme inhibitors or receptor ligands in medicinal chemistry.
The research challenges in this area involve:
Structure-Activity Relationship (SAR) Studies: Once a library of functionalized derivatives is synthesized, systematic SAR studies will be needed to understand how different substituents affect their biological activity or material properties.
Computational Design: The use of computational docking and molecular dynamics simulations will be crucial for the rational design of derivatives with enhanced affinity for specific biological targets or with desired material characteristics. acs.org
Integration into Larger Systems: The this compound scaffold can be envisioned as a key building block that can be incorporated into larger, more complex molecular architectures, such as polymers or macrocycles, to create novel materials and supramolecular assemblies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
